Metamizole

Vue d'ensemble

Description

Le métamizole, également connu sous le nom de dipyrone, est un analgésique et un antipyrétique non opioïde. Il a été synthétisé pour la première fois par la société allemande Hoechst AG en 1920 et mis sur le marché en 1922. Le métamizole est largement utilisé dans de nombreux pays pour ses puissantes propriétés analgésiques, antipyrétiques et antispasmodiques . Il a été interdit dans certains pays en raison de craintes concernant son potentiel à provoquer une agranulocytose, une maladie grave du sang .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le métamizole est synthétisé par un procédé chimique en plusieurs étapes. La synthèse commence par la réaction de la 4-méthylaminoantipyrine avec du formaldéhyde et du bisulfite de sodium pour former le sel de sodium du métamizole . Les conditions réactionnelles impliquent généralement des températures contrôlées et des niveaux de pH pour assurer la stabilité des composés intermédiaires.

Méthodes de production industrielle : Dans les environnements industriels, la production de métamizole implique des réacteurs chimiques à grande échelle où les réactifs sont combinés dans des conditions spécifiques afin de maximiser le rendement et la pureté. Le processus comprend des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : Le métamizole subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation. En solutions aqueuses, il s'hydrolyse pour former de la méthylaminophénazine . Cette réaction de décomposition est unimoléculaire et peut être surveillée par chromatographie liquide haute performance .

Réactifs et conditions courants : L'hydrolyse du métamizole est généralement effectuée en solutions aqueuses ou tamponnées. Les conditions réactionnelles, telles que le pH et la température, jouent un rôle crucial dans la détermination de la vitesse et de l'étendue de l'hydrolyse .

Principaux produits formés : Le principal produit formé par l'hydrolyse du métamizole est la méthylaminophénazine . Ce composé peut ensuite subir une oxydation et d'autres réactions selon les conditions.

4. Applications de la recherche scientifique

Le métamizole a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie : En chimie, le métamizole est utilisé comme composé modèle pour étudier la cinétique et les mécanismes de l'hydrolyse et d'autres réactions. Sa structure chimique bien définie en fait un candidat idéal pour de telles études .

Biologie : En recherche biologique, le métamizole est utilisé pour étudier ses effets sur divers systèmes biologiques. Des études ont montré qu'il peut moduler l'activité de certaines enzymes et de certains récepteurs, ce qui en fait un outil précieux pour comprendre les voies biochimiques .

Médecine : En médecine, le métamizole est utilisé pour gérer la douleur aiguë, la fièvre et les spasmes musculaires. Il est particulièrement efficace dans la gestion de la douleur périopératoire et dans le traitement des coliques et de la douleur cancéreuse . Son utilisation chez les patients pédiatriques a également été étudiée, les résultats indiquant sa sécurité et son efficacité lorsqu'il est utilisé de manière appropriée .

Industrie : Dans l'industrie pharmaceutique, le métamizole est utilisé comme ingrédient actif dans diverses formulations. Sa capacité à fournir un soulagement de la douleur rapide et efficace en fait un choix populaire dans les médicaments en vente libre et sur ordonnance .

5. Mécanisme d'action

Le mécanisme d'action exact du métamizole n'est pas entièrement compris. On pense qu'il exerce ses effets par le biais de ses métabolites actifs, en particulier l'arachidonoyl-4-méthylaminoantipyrine et l'arachidonoyl-4-aminoantipyrine . On pense que ces métabolites inhibent la synthèse des prostaglandines, qui sont impliquées dans la médiation de la douleur et de l'inflammation . De plus, le métamizole peut activer les systèmes opioïdes et endocannabinoïdes endogènes, contribuant à ses effets analgésiques .

Applications De Recherche Scientifique

Pharmacological Profile and Mechanism of Action

Metamizole exerts its analgesic and antipyretic effects primarily through inhibition of cyclooxygenase enzymes, particularly COX-3, which plays a role in pain and fever pathways. Additionally, it may interact with cannabinoid and opioidergic systems, enhancing its analgesic properties in various pain conditions .

Pain Management

This compound is predominantly used for managing pain of different etiologies. A large-scale study involving 384,668 patients found that 81% used this compound for pain relief, with headache (19%), sore throat (8%), and muscular pain (6%) being the most common indications .

Fever Reduction

The drug is also effective in treating fever, accounting for approximately 19% of its use among patients. Its rapid onset of action makes it a preferred choice in acute settings .

Spastic Conditions

This compound is frequently prescribed for spastic conditions affecting the gastrointestinal tract, biliary system, or urinary tract due to its strong analgesic and muscle-relaxant properties .

Cancer-Related Pain

In oncology, this compound is utilized to manage moderate to severe cancer-related pain, providing relief when other analgesics may not be effective or are contraindicated .

Safety Concerns

Despite its efficacy, this compound's use is accompanied by significant safety concerns. The most notable adverse effect is agranulocytosis—a potentially life-threatening condition characterized by a dangerously low level of neutrophils. Reports indicate an increased risk associated with this compound use, with relative risk estimates ranging from 1.5 to over 40 depending on the study .

A systematic review highlighted that while adverse events are reported less frequently than with some non-steroidal anti-inflammatory drugs (NSAIDs), the serious nature of agranulocytosis necessitates careful patient monitoring .

Case Study 1: this compound-Induced Agranulocytosis

A recent case report detailed a 70-year-old female who developed agranulocytosis after using this compound for postoperative pain management. Despite extensive investigations ruling out other causes, the correlation between this compound use and the adverse event was classified as probable by health authorities .

Case Study 2: Efficacy in Musculoskeletal Disorders

Several reviews have confirmed the effectiveness of this compound in managing musculoskeletal disorders. Its analgesic properties were particularly noted in patients experiencing chronic pain conditions where traditional NSAIDs were ineffective or contraindicated .

Comparative Efficacy

The following table summarizes the comparative efficacy and safety profiles of this compound versus other analgesics:

| Analgesic | Efficacy | Safety Profile | Common Uses |

|---|---|---|---|

| This compound | High | Risk of agranulocytosis; rare adverse events | Pain relief, fever management |

| Ibuprofen | Moderate | Gastrointestinal bleeding; renal effects | Mild to moderate pain |

| Paracetamol | Moderate | Liver toxicity at high doses | Fever reduction; mild pain relief |

| Morphine | High | Dependence; respiratory depression | Severe pain management |

Mécanisme D'action

The exact mechanism of action of metamizole is not fully understood. it is believed to exert its effects through its active metabolites, specifically arachidonoyl-4-methylaminoantipyrine and arachidonoyl-4-aminoantipyrine . These metabolites are thought to inhibit the synthesis of prostaglandins, which are involved in the mediation of pain and inflammation . Additionally, this compound may activate the endogenous opioid and endocannabinoid systems, contributing to its analgesic effects .

Comparaison Avec Des Composés Similaires

Le métamizole est souvent comparé à d'autres analgésiques non opioïdes et anti-inflammatoires non stéroïdiens (AINS). Contrairement aux AINS typiques, le métamizole a une faible activité inhibitrice de la cyclooxygénase (COX), ce qui entraîne moins d'effets secondaires gastro-intestinaux . Ses propriétés spasmolytiques le distinguent également des autres analgésiques, ce qui le rend particulièrement efficace dans le traitement des coliques et des spasmes musculaires .

Composés similaires :

- Paracétamol (acétaminophène)

- Ibuprofène

- Aspirine

- Indométacine

Chacun de ces composés a son propre profil unique d'action, d'effets secondaires et d'utilisations thérapeutiques. La combinaison d'effets analgésiques, antipyrétiques et antispasmodiques du métamizole en fait un médicament polyvalent et précieux dans divers contextes cliniques .

Activité Biologique

Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic agent widely used in several countries for the treatment of pain and fever. Its pharmacological profile includes notable analgesic effects, but its use has been controversial due to the potential risk of serious adverse effects, particularly agranulocytosis. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and safety profile, supported by data tables and relevant case studies.

Pharmacodynamics

This compound exhibits its analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. The active metabolite of this compound, 4-methylaminoantipyrine (4-MAA), has been shown to have a lower potency in COX inhibition compared to traditional NSAIDs like naproxen. In a study comparing this compound and naproxen, the effective concentration (EC50) for 4-MAA was found to be 0.69 µM, while naproxen had an EC50 of 0.034 µM, indicating that this compound may provide effective pain relief with a potentially reduced risk of gastrointestinal side effects associated with stronger COX-1 inhibition seen in NSAIDs .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption and metabolism. After administration, it is metabolized into several active metabolites, with 4-MAA being the most significant. Research has indicated that both single and repeated doses do not significantly affect renal function in healthy subjects .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak plasma concentration | 1-2 hours post-administration |

| Half-life | 2-4 hours |

| Major metabolites | 4-MAA, aminoantipyrine |

| Elimination route | Renal (urinary excretion) |

Safety Profile

Despite its efficacy as an analgesic, this compound's safety profile raises concerns due to the risk of agranulocytosis. A systematic review indicated that while short-term use is generally safe compared to opioids and some NSAIDs, there remains a risk for serious adverse events . The incidence rate of agranulocytosis associated with this compound usage has been estimated at approximately 0.96 cases per million prescriptions per year .

Case Study: this compound-Induced Agranulocytosis

A notable case involved a 70-year-old female patient who developed agranulocytosis after receiving this compound for postoperative pain management. The patient presented with fever and oral ulcers after three days of treatment. Laboratory tests confirmed low white blood cell counts, leading to treatment with granulocyte-colony stimulating factor (G-CSF) and antibiotics. This case underscores the importance of monitoring blood parameters in patients receiving this compound .

Comparative Efficacy in Clinical Settings

Recent studies have compared this compound's efficacy against other analgesics in various clinical scenarios. For example, in a sepsis model using mice, this compound was found to be effective in pain relief without increasing mortality rates compared to meloxicam, which significantly reduced mortality but increased bacterial burden . This highlights the potential for this compound as a safer alternative in specific clinical contexts.

Propriétés

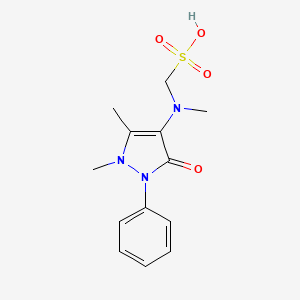

IUPAC Name |

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWZTYCIRDMTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044143 | |

| Record name | Metamizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action of metamizole is not fully understood. Its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), inhibit prostaglandin E2 (PGE2)-induced hyperalgesia. It has been suggested that the anti-hyperalgesic effect of MAA is mediated by guanosine 3',5'-cyclic monophosphate (cGMP) activation and ATP-sensitive potassium channel opening, while the effects of AA are associated with the activation of cannabinoid receptor type 1 (CB1). Metamizole is classified in some sources as a weak non-steroidal anti-inflammatory drug (NSAID); however, evidence suggests that its analgesic effects do not depend on its anti-inflammatory properties. Although the inhibition of cyclooxygenase (COX) 2 may play a role in the central nervous system effects of metamizole, reports suggest that metamizole inhibits COX-3 with a higher affinity compared to COX-1 or COX-2. | |

| Record name | Metamizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50567-35-6 | |

| Record name | Methamizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50567-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metamizol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050567356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metamizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metamizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934T64RMNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.